![molecular formula C11H9N3 B13886776 3-Methylimidazo[1,2-c]quinazoline](/img/structure/B13886776.png)
3-Methylimidazo[1,2-c]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylimidazo[1,2-c]quinazoline is a heterocyclic compound that belongs to the class of imidazoquinazolines These compounds are characterized by a fused ring system consisting of an imidazole ring and a quinazoline ring The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to these compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazo[1,2-c]quinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole using phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another approach involves the reaction of benzimidazolyl anilines with ethynyl benzene using iodine and copper(I) iodide as catalysts in dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylimidazo[1,2-c]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive nitrogen atoms and the aromatic nature of the compound.
Common Reagents and Conditions:
Reduction: Reduction reactions may involve the use of hydrogen gas and palladium on carbon as a catalyst.
Substitution: Substitution reactions can be carried out using halogenating agents such as iodine or bromine in the presence of suitable catalysts.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-Methylimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases and phosphodiesterases, leading to the modulation of various cellular pathways . Its ability to bind to DNA and RNA also contributes to its biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Imidazo[1,5-a]quinoxalines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms.
Benzimidazoquinazolines: These compounds have an additional benzene ring fused to the quinazoline ring, resulting in different chemical and biological properties.
Uniqueness: 3-Methylimidazo[1,2-c]quinazoline is unique due to its specific ring structure and the presence of a methyl group at the 3-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H9N3 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
3-methylimidazo[1,2-c]quinazoline |
InChI |
InChI=1S/C11H9N3/c1-8-6-12-11-9-4-2-3-5-10(9)13-7-14(8)11/h2-7H,1H3 |
Clé InChI |
RZOMVQJJUPYFCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2N1C=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


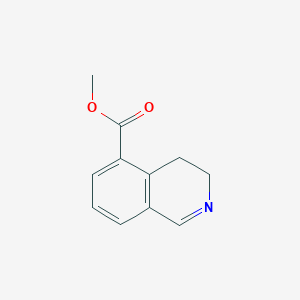
![1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13886700.png)
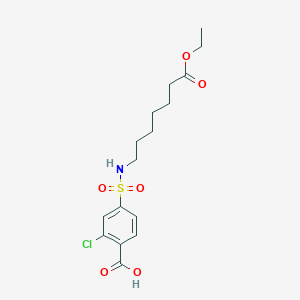


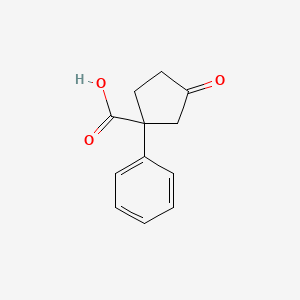
![N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide](/img/structure/B13886742.png)
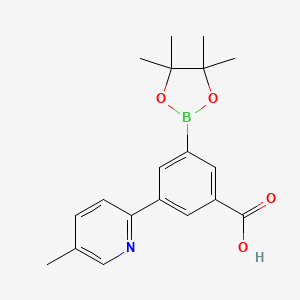
![2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine](/img/structure/B13886748.png)


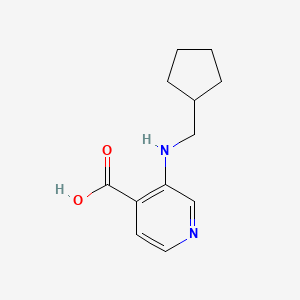
![2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13886761.png)

